REACTION_SMILES
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[Al+3:27].[Cl:13][c:14]1[c:15]([Cl:16])[cH:17][cH:18][c:19]([F:20])[c:21]1[C:22](=[O:23])[CH3:24].[Cl:1][c:2]1[c:3]([F:12])[c:4]([CH:9]([CH3:10])[OH:11])[c:5]([F:8])[cH:6][cH:7]1.[H-:25].[H-:28].[H-:29].[H-:30].[Li+:26].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1>>[Cl:1][c:2]1[c:3]([F:12])[c:4]([C:9]([CH3:10])=[O:11])[c:5]([F:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1c(F)ccc(Cl)c1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1c(F)ccc(Cl)c1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
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product
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Smiles
|
CC(=O)c1c(F)ccc(Cl)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |